molecular formula C19H20FN5O B5513929 N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide

N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide

Cat. No. B5513929
M. Wt: 353.4 g/mol
InChI Key: LKGFXAUWEWLJCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide involves intricate reactions that often employ the formation of 1,2,4-triazole and quinoline cores as central steps. For instance, 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides have been synthesized for evaluating inotropic activity, showcasing the potential of this compound class in bioactive molecule development (Liu et al., 2009).

Scientific Research Applications

Synthesis and Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements essential for anticancer activity, were synthesized. Notably, derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (B. N. Reddy et al., 2015).

Radioligands for Peripheral Benzodiazepine Receptors

Novel quinoline-2-carboxamide derivatives were evaluated as potential radioligands for imaging peripheral benzodiazepine receptors with positron emission tomography. The study suggests the compounds' promise for noninvasive assessment of these receptors in vivo, highlighting their utility in neurological research (M. Matarrese et al., 2001).

Adenosine Receptor Antagonists

A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated potential as novel and rapid-acting antidepressant agents due to their significant activity in Porsolt's behavioral despair model. Their interaction with adenosine A1 and A2 receptors suggests their therapeutic potential in mood disorders (R. Sarges et al., 1990).

Quinoline and Coumarin Compounds in Biochemical Studies

Novel triazole-coumarin and quinoline compounds demonstrated binding interaction with serum albumins, offering insights into the microenvironment changes at protein binding sites. These findings are crucial for understanding drug-protein interactions and designing better therapeutic molecules (Sandip Paul et al., 2019).

Antimicrobial Activity

Substituted 1,2,3-triazoles demonstrated antimicrobial activity, indicating their potential as novel agents in combating microbial infections. The study underscores the importance of structural modifications in enhancing biological activity (Bantwal Shivarama Holla et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also investigate its physical and chemical properties, as well as its reactivity and mechanism of action .

properties

IUPAC Name

N-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-8-fluoroquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c20-15-8-4-5-13-9-10-16(23-18(13)15)19(26)21-11-17-24-22-12-25(17)14-6-2-1-3-7-14/h4-5,8-10,12,14H,1-3,6-7,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGFXAUWEWLJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CNC(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide

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